molecular formula C8H6BrClO B8295197 (RS)-2-(4-bromo-3-chlorophenyl)oxirane

(RS)-2-(4-bromo-3-chlorophenyl)oxirane

Cat. No.: B8295197
M. Wt: 233.49 g/mol
InChI Key: ZWJMXDOQSNNFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-2-(4-Bromo-3-chlorophenyl)oxirane is a high-purity aryloxirane intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a bromo- and chloro-substituted aromatic ring fused to an oxirane (epoxide) group, making it a versatile chiral building block for the synthesis of complex bioactive molecules. Its primary research application lies in its role as a key synthetic precursor. The oxirane ring is highly susceptible to nucleophilic attack, allowing researchers to readily open the ring and form new carbon-heteroatom bonds, facilitating the construction of more complex structures. A prominent area of application is in the development of antiviral agents. Research indicates that halogenated derivatives, particularly those with specific bromo and chloro substitution patterns on the phenyl ring, are valuable intermediates in synthesizing rocaglate derivatives. These rocaglates are a class of compounds that have demonstrated potent broad-spectrum antiviral activity against pathogens such as Hepatitis E virus (HEV), Chikungunya (CHIKV), Rift Valley Fever virus (RVFV), and SARS-CoV-2 . The strategic incorporation of halogen atoms is a critical medicinal chemistry strategy, as it can significantly enhance a compound's metabolic stability, lipophilicity, and overall biological activity through steric and electronic effects . Furthermore, structurally similar epoxides are utilized in creating heterocyclic amine derivatives, which are often explored as potential therapeutic agents in patent literature . As such, this compound provides significant value in drug discovery programs focused on infectious diseases and oncology. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)oxirane

InChI

InChI=1S/C8H6BrClO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2

InChI Key

ZWJMXDOQSNNFBN-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence chemical behavior. Key analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Price (USD/g)
(RS)-2-(4-Bromo-3-chlorophenyl)oxirane C₈H₅BrClO₂ Br (4), Cl (3) ~265.5* Not Provided Not Available
(R)-2-((3-Bromo-phenoxy)methyl)oxirane C₉H₉BrO₃ Br (3) 257.07 345975-15-7 1400 (1g)
(S)-2-((4-Chloro-phenoxy)methyl)oxirane C₉H₉ClO₃ Cl (4) 200.62 345975-16-8 1400 (1g)
(R)-2-((2-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ NO₂ (2) 195.17 345975-15-7 1400 (1g)

Notes:

  • The target compound’s dual halogenation (Br and Cl) likely enhances electron-withdrawing effects compared to single-halogen analogs, increasing electrophilicity of the epoxide ring .

Stereochemical Variations

Enantiomeric pairs, such as (R)- and (S)-2-((3-bromo-phenoxy)methyl)oxirane, demonstrate how stereochemistry affects biological activity. For instance, Z-tetradecylglycidic acid (McN3802), a hypoglycemic agent, shows enantiomer-specific inhibition of carnitine acyl transferase I, highlighting the importance of stereochemistry in drug design . The racemic (RS) form of the target compound may exhibit mixed interactions compared to enantiopure analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (RS)-2-(4-bromo-3-chlorophenyl)oxirane, and how can stereochemical purity be ensured?

  • Methodology :

  • Epoxidation of alkenes : Use meta-chloroperbenzoic acid (mCPBA) or other peroxides to oxidize the corresponding alkene precursor.
  • Nucleophilic substitution : React 4-bromo-3-chlorophenol with epichlorohydrin under basic conditions, followed by ring closure .
  • Stereochemical control : Racemic mixtures (RS) are typical in non-chiral environments; enantiomeric purity requires chiral catalysts (e.g., Jacobsen catalysts) or enzymatic resolution .
    • Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or polarimetry.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Techniques :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm substitution patterns and epoxide ring integrity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray crystallography : Resolve absolute configuration if enantiopure samples are obtained .
    • Data interpretation : Compare spectral data with analogs like 2-(3,5-dichlorophenyl)oxirane to identify substituent effects .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of the epoxide ring in nucleophilic ring-opening reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with analogs (e.g., 2-(4-chlorophenyl)oxirane) under identical conditions.
  • Computational analysis : Use density functional theory (DFT) to calculate electron-withdrawing effects (Hammett σ constants) and predict regioselectivity .
    • Key findings : Bromine’s higher electronegativity may polarize the epoxide ring, favoring nucleophilic attack at the less hindered carbon.

Q. What strategies mitigate racemization during synthetic scale-up, and how can enantioselective synthesis be achieved?

  • Approaches :

  • Asymmetric catalysis : Employ chiral salen-metal complexes (e.g., Mn(III)-salen) for enantioselective epoxidation of the precursor alkene .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-epichlorohydrin derivatives) to control stereochemistry .
    • Challenges : Racemization can occur under acidic/basic conditions; optimize pH and temperature during synthesis .

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Resolution workflow :

  • Cross-validation : Compare IR, NMR, and MS data with structurally similar compounds (e.g., 2-(4-fluorophenyl)oxirane) to identify anomalies .
  • Synthetic standards : Prepare derivatives (e.g., diols via acid-catalyzed ring-opening) to confirm functional group assignments .
    • Case study : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects or impurities; use deuterated solvents and high-purity reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.